molecular formula C4H10O3S B1294784 2-(Ethylsulfonyl)ethanol CAS No. 513-12-2

2-(Ethylsulfonyl)ethanol

Cat. No. B1294784
CAS RN: 513-12-2
M. Wt: 138.19 g/mol
InChI Key: LJNDRJPZYNGSKZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)ethanol, also known as Ethylsulfonylethyl alcohol, is a chemical compound with the molecular formula C4H10O3S . It is a colorless crystal that is soluble in water and common organic solvents . It is also hygroscopic .


Synthesis Analysis

The synthesis of this compound involves the preparation from 2-(ethylthio)ethanol and hydrogen peroxide . This process was first documented by W. M. Lee and L. P. Muller in 1957 .


Molecular Structure Analysis

The molecular weight of this compound is 138.19 g/mol . The InChI representation of the molecule is InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CCS(=O)(=O)CCO .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.19 g/mol . It is a hygroscopic crystal that is soluble in water and common organic solvents . It has a melting point of 46°C, a boiling point of 153°C at 2.5 pressure, and a flash point of 188°C .

Scientific Research Applications

Biomarker Analysis in Alcohol Consumption

2-(Ethylsulfonyl)ethanol, as a component of ethyl sulfate (EtS), plays a significant role in biomarker analysis for alcohol consumption. EtS, along with ethyl glucuronide (EtG), is used in forensic and clinical settings to monitor alcohol intake. These markers are valuable due to their ability to reflect recent alcohol consumption and are essential for understanding individual variations in alcohol metabolism. Studies have shown that EtS is a reliable marker for ethanol consumption, particularly in postmortem human blood samples, where it demonstrates significant stability (Liu et al., 2018), (Wurst et al., 2006).

Catalytic Reactions in Ethanol Dehydration

This compound is relevant in catalytic reactions, particularly in ethanol dehydration processes. It contributes to enhancing ethanol conversion and ethylene selectivity, which is crucial for various industrial applications. For instance, the use of 12-Tungstophosporic acid as a catalyst in ethanol dehydration reactions has shown remarkable improvements in conversion and selectivity compared to traditional methods (Song et al., 1991).

Non-Oxidative Ethanol Metabolism Studies

Research into non-oxidative pathways of ethanol metabolism, where this compound is a metabolite, provides insights into the alternative pathways for ethanol breakdown in the human body. This area of study is essential for understanding various aspects of alcohol metabolism and its implications on human health. Enzymes such as uridine diphospho-glucuronosyltransferase (UGT) and sulfotransferase (SULT) are involved in these non-oxidative pathways, producing EtG and EtS as markers of alcohol consumption (Hugbart et al., 2020).

Environmental Applications

In environmental science, the study of this compound is relevant in understanding the atmospheric presence and impact of certain fluorinated chemicals, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido ethanols (PFASs). These compounds are precursors to perfluorocarboxylic acids (PFCAs) and perfluorooctane sulfonate (PFOS), which have significant environmental and health implications (Shoeib et al., 2006).

Safety and Hazards

When handling 2-(Ethylsulfonyl)ethanol, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

2-(Ethylsulfonyl)ethanol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols. The hydroxyl group in this compound allows it to participate in oxidation-reduction reactions, making it a valuable intermediate in biochemical pathways .

Additionally, this compound can interact with sulfonate ester derivatives, facilitating nucleophilic substitution reactions. This interaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and plasticizers .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alcohol dehydrogenase can lead to changes in the redox state of cells, impacting metabolic processes .

Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with alcohol dehydrogenase can inhibit the enzyme’s activity, leading to the accumulation of alcohols in the cell .

Furthermore, this compound can induce changes in gene expression by binding to specific DNA sequences or interacting with transcription factors. These interactions can result in the upregulation or downregulation of target genes, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy .

Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild modulator of cellular processes, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular damage, oxidative stress, and apoptosis .

Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as alcohol dehydrogenase and sulfonate ester derivatives. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

The compound’s role in oxidation-reduction reactions is particularly noteworthy, as it can affect the balance of NADH and NAD+ in cells, influencing energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s solubility in water and organic solvents allows it to be efficiently distributed within different cellular compartments .

The localization and accumulation of this compound can impact its activity and function, influencing cellular responses to the compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects .

These localization patterns are essential for understanding the compound’s activity and function within cells, as they determine the specific biochemical pathways and processes that this compound can influence .

properties

IUPAC Name

2-ethylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNDRJPZYNGSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199296
Record name 2-(Ethylsulfonyl)ethanol
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

513-12-2
Record name 2-(Ethylsulfonyl)ethanol
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Record name 2-(Ethylsulfonyl)ethanol
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Record name 2-(Ethylsulfonyl)ethanol
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Record name 2-(Ethylsulfonyl)ethanol
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Record name 513-12-2
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Record name 2-(ETHYLSULFONYL)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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